N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through cyclopropanation reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions. The xanthene core is then synthesized through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other xanthene derivatives and cyclopropyl-containing molecules.
Uniqueness: The presence of both the cyclopropyl and hydroxymethyl groups in the same molecule, along with the xanthene core, gives this compound unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)11-20-18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17,21H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDLRWFQYRZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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